
Copper, bis(octadecanoato-O,O')-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Copper, bis(octadecanoato-O,O’)-: is a coordination compound where copper is bonded to two octadecanoate (stearate) ligands. This compound is known for its unique properties and applications in various fields, including chemistry, biology, and industry. The molecular formula of this compound is C36H70CuO4 , and it has a molecular weight of 630.48 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: Copper, bis(octadecanoato-O,O’)- can be synthesized through the reaction of copper salts with octadecanoic acid. A common method involves the reaction of copper(II) acetate with octadecanoic acid in an organic solvent such as toluene. The reaction is typically carried out under reflux conditions to ensure complete reaction and formation of the desired product .
Industrial Production Methods: In industrial settings, the production of Copper, bis(octadecanoato-O,O’)- often involves large-scale batch reactors where copper salts and octadecanoic acid are reacted under controlled temperature and pressure conditions. The product is then purified through recrystallization or other separation techniques to achieve the desired purity .
Chemical Reactions Analysis
Types of Reactions: Copper, bis(octadecanoato-O,O’)- undergoes various chemical reactions, including:
Oxidation: The copper center can be oxidized to higher oxidation states under specific conditions.
Reduction: The copper center can also be reduced to lower oxidation states.
Substitution: The octadecanoate ligands can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as sodium borohydride or hydrazine are often used.
Substitution: Ligand exchange reactions can be carried out using various ligands such as phosphines or amines.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of copper oxides, while reduction may yield copper(I) complexes .
Scientific Research Applications
Copper, bis(octadecanoato-O,O’)- has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism by which Copper, bis(octadecanoato-O,O’)- exerts its effects involves its ability to interact with various molecular targets and pathways. The copper center can participate in redox reactions, leading to the generation of reactive oxygen species (ROS). These ROS can induce oxidative stress in cells, which is a key mechanism in its antimicrobial and anticancer activities . Additionally, the compound can interact with cellular proteins and enzymes, affecting their function and activity .
Comparison with Similar Compounds
Copper, bis(acetylacetonato-O,O’)-: This compound has similar coordination properties but different ligands, leading to distinct chemical and physical properties.
Copper, bis(benzoylacetonato-O,O’)-: Another similar compound with benzoylacetonate ligands, used in different catalytic and industrial applications.
Uniqueness: Copper, bis(octadecanoato-O,O’)- is unique due to its long-chain octadecanoate ligands, which impart specific solubility and stability characteristics. These properties make it particularly useful in applications where long-chain fatty acid derivatives are advantageous .
Properties
Molecular Formula |
C36H69CuO4- |
|---|---|
Molecular Weight |
629.5 g/mol |
IUPAC Name |
copper;octadecanoate;octadecanoate |
InChI |
InChI=1S/C18H36O2.C18H35O2.Cu/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;/h2-17H2,1H3,(H,19,20);3H,2,4-17H2,1H3,(H,19,20);/q;-1;+2/p-2 |
InChI Key |
BJINVVUSACGGAE-UHFFFAOYSA-L |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)[O-].CC[CH-]CCCCCCCCCCCCCCC(=O)[O-].[Cu+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Fluoro-2'-(pyrrolidine-3-carbonyl)-[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B12865753.png)
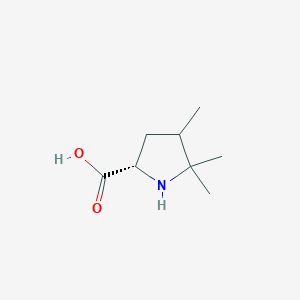
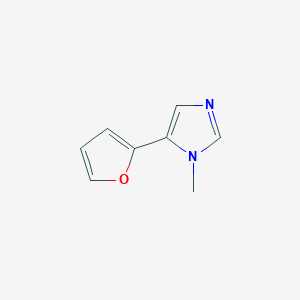
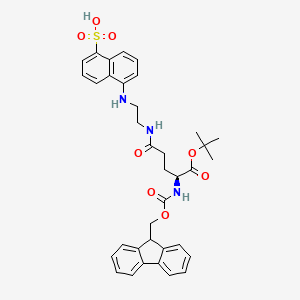
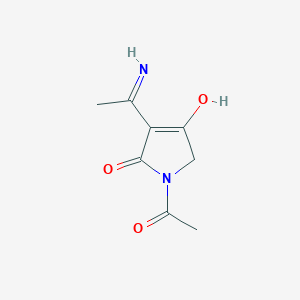

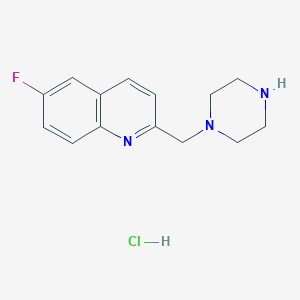
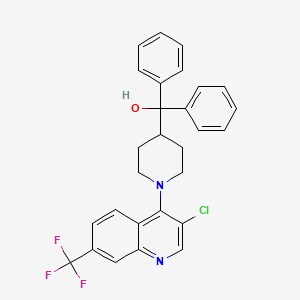

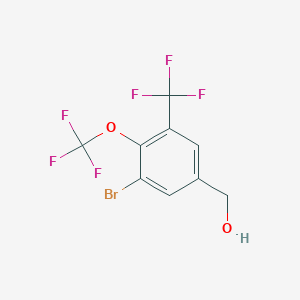
![Methyl 6-iodo-5-oxo-thiazolo[3,2-a]pyridine-7-carboxylate](/img/structure/B12865840.png)



